8-[(2-chlorobenzyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[(2-chlorobenzyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione: is a chemical compound with the following properties:
Chemical Formula: CHClFNO
Molecular Weight: 427.86 g/mol
CAS Number: 304879-29-6
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the following reactions:
Nucleophilic Substitution (SN2): The chlorobenzyl group reacts with an amine nucleophile to form the desired compound.
Alkylation: The methylbenzyl group is introduced using an alkylating agent.
Industrial Production: Industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions. These methods ensure high yields and purity.
Chemical Reactions Analysis
Reactivity:
Benzylic Position Reactivity: The benzylic position in this compound is susceptible to various reactions due to the presence of the benzyl group.
Common Reagents: Reactions involving this compound may use reagents such as strong bases, nucleophiles, and oxidizing agents.
Major Products: The specific products depend on the reaction conditions. For example, oxidation may yield a ketone or an alcohol.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: It serves as a model compound for studying benzylic reactivity.
Biology: Researchers explore its interactions with cellular components.
Medicine: Investigations focus on potential therapeutic effects.
Industry: It may be used as a precursor for other compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Properties
Molecular Formula |
C22H22ClN5O2 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
8-[(2-chlorophenyl)methylamino]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C22H22ClN5O2/c1-14-8-10-15(11-9-14)13-28-18-19(26(2)22(30)27(3)20(18)29)25-21(28)24-12-16-6-4-5-7-17(16)23/h4-11H,12-13H2,1-3H3,(H,24,25) |
InChI Key |
XKHRRRDNTQTOFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NCC4=CC=CC=C4Cl)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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